molecular formula C11H16S B8009901 1-Ethyl-4-propan-2-ylsulfanylbenzene

1-Ethyl-4-propan-2-ylsulfanylbenzene

Cat. No.: B8009901
M. Wt: 180.31 g/mol
InChI Key: DHMLBXDPLBWKPT-UHFFFAOYSA-N
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Description

1-Ethyl-4-propan-2-ylsulfanylbenzene (CAS: Not explicitly provided; structurally analogous to compounds in –3) is a benzene derivative featuring an ethyl group at the 1-position and a propan-2-ylsulfanyl (isopropylthio) group at the 4-position. The sulfanyl (thioether) functional group contributes to its electronic and steric properties, distinguishing it from non-sulfur analogs. Crystallographic analysis of such compounds may employ SHELX software (e.g., SHELXL for refinement), a widely used tool for small-molecule structural determination .

Properties

IUPAC Name

1-ethyl-4-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMLBXDPLBWKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Group Analysis
Compound Name Substituents Key Functional Groups Molecular Features
1-Ethyl-4-propan-2-ylsulfanylbenzene Ethyl, isopropylthio Thioether, alkyl Moderate polarity, sulfur electron donation
(4-Ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane (9b) Ethylphenyl, trifluoropentenylsulfane Thioether, fluoroalkene High electronegativity (F), unsaturated backbone
3-(4-Isopropylphenyl)-1-propene Isopropyl, propene Alkene, alkyl Low polarity, π-bond reactivity

Key Observations :

  • Electronic Effects : The thioether group in this compound enhances nucleophilicity at sulfur compared to the alkene in 3-(4-isopropylphenyl)-1-propene. Compound 9b’s trifluoroalkene introduces strong electron-withdrawing effects, altering reactivity toward electrophiles .
Physicochemical Properties
Property This compound Compound 9b 3-(4-Isopropylphenyl)-1-propene
Boiling Point Moderate (estimated 200–220°C) Higher (due to fluorine) Lower (~150–170°C, volatile alkene)
Solubility Moderate in organic solvents Low (fluorinated chain) High in nonpolar solvents
Reactivity Thioether oxidation, alkylation Electrophilic addition Alkene polymerization, hydrogenation

Research Findings :

  • Thioether Stability : The sulfur atom in this compound is prone to oxidation, forming sulfoxides or sulfones under mild conditions, a trait shared with Compound 9b but absent in the alkene-based analog .
  • Fluorine Impact: Compound 9b’s trifluoromethyl group increases thermal stability and resistance to metabolic degradation, making it more suitable for pharmaceutical applications than the non-fluorinated target compound .

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